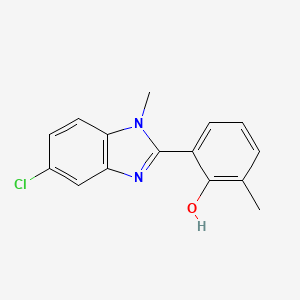
2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol
Übersicht
Beschreibung
The compound “(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” has a CAS Number of 380177-22-0 . It has a molecular weight of 196.64 . The IUPAC name is (5-chloro-1-methyl-1H-benzimidazol-2-yl)methanol . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” is 1S/C9H9ClN2O/c1-12-8-3-2-6 (10)4-7 (8)11-9 (12)5-13/h2-4,13H,5H2,1H3 .
Physical And Chemical Properties Analysis
The compound “(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” has a melting point of 136-138 degrees Celsius . It is stored at room temperature and is available in powder form .
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
- Synthesis of Metal Passivators and Light-sensitive Materials : A study by Gu et al. (2009) outlines a green chemistry approach to synthesizing 5,5′-Methylene-bis(benzotriazole), a compound related to benzodiazoles, used in preparing metal passivators and light-sensitive materials. This synthesis is highlighted for its efficiency, environmental friendliness, and practicality on a pilot scale Gu et al., 2009.
DNA Interaction and Drug Design
- DNA Minor Groove Binding : Issar and Kakkar (2013) reviewed the synthetic dye Hoechst 33258 and its analogues, which are benzimidazole derivatives that bind to the DNA minor groove with specificity for AT-rich sequences. These compounds are utilized in cell biology for chromosome and nuclear staining and serve as a starting point for rational drug design due to their ability to model DNA sequence recognition and binding Issar & Kakkar, 2013.
Environmental and Health Impact
- Occurrence and Fate in Aquatic Environments : Parabens, compounds containing phenolic groups similar to the query compound, have been studied for their ubiquity in surface waters and sediments, reflecting ongoing environmental introduction. Haman et al. (2015) discuss their biodegradability and the need for further research on their health effects Haman et al., 2015.
Optoelectronic Materials
- Functionalized Quinazolines and Pyrimidines : Lipunova et al. (2018) detailed the applications of quinazolines and pyrimidines in optoelectronic materials, including their use in electronic devices, luminescent elements, and organic light-emitting diodes. This highlights the potential of benzodiazole derivatives in developing novel optoelectronic materials Lipunova et al., 2018.
Safety And Hazards
The compound “(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” has a safety information pictogram of GHS05 . The hazard statements include H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-9-4-3-5-11(14(9)19)15-17-12-8-10(16)6-7-13(12)18(15)2/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZCVRUVHYTHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2C)C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






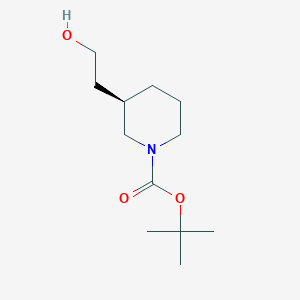

![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)
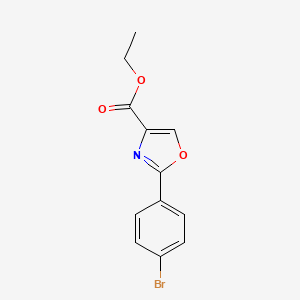
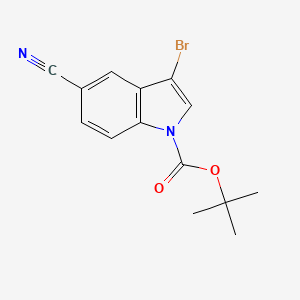
![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
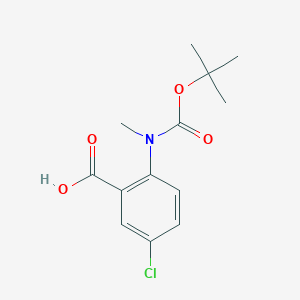
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)
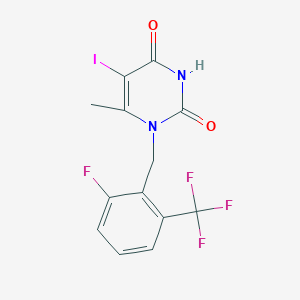

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)